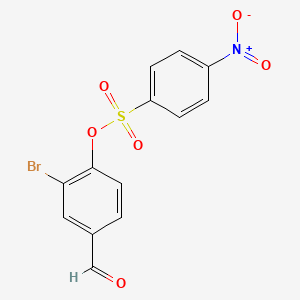

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Description

BenchChem offers high-quality 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO6S/c14-12-7-9(8-16)1-6-13(12)21-22(19,20)11-4-2-10(3-5-11)15(17)18/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLGKJGEYURWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Reaction Mechanism of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate with Primary Amines

This guide details the reaction mechanism, chemoselectivity, and experimental protocols for the interaction between 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate and primary amines .

Executive Summary

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is a high-value trifunctional scaffold utilized in medicinal chemistry and linker design. It possesses three distinct reactive centers:

-

Aldehyde (-CHO): Highly reactive toward nucleophilic addition (imine formation).

-

Nosylate Ester (-OSO₂ArNO₂): An activated leaving group susceptible to nucleophilic aromatic substitution (

) or sulfur-nucleophile attack. -

Aryl Bromide (-Br): A handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), generally inert to primary amines under mild conditions.

This guide focuses on the chemoselective condensation of primary amines with the aldehyde moiety to form Schiff bases (imines), while avoiding the premature displacement of the labile nosylate group.

Chemical Structure & Reactivity Profile

The molecule is a 2-bromo-4-formylphenol derivative protected by a 4-nitrobenzenesulfonyl (Nosyl) group.

| Functional Group | Reactivity Order | Reaction Type | Product |

| Formyl (C4) | 1 (Fastest) | Nucleophilic Addition-Elimination | Schiff Base (Imine) |

| Nosylate (C1) | 2 (Medium) | Nucleophilic Aromatic Substitution ( | Aniline Derivative (Displacement) |

| Sulfonyl (S) | 3 (Slow/Specific) | Nucleophilic Attack at Sulfur | Sulfonamide + Phenol |

| Bromide (C2) | 4 (Inert*) | Oxidative Addition (Pd-catalyzed) | Biaryl (Requires Catalyst) |

*Inert to amines under standard nucleophilic conditions without metal catalysis.

Electronic Activation Analysis

The 4-nitrobenzenesulfonate (Nosylate) is an exceptional leaving group (

-

-CHO (para): Strong electron-withdrawing group (EWG) via resonance.

-

-Br (ortho): EWG via induction.

-

-OSO₂ArNO₂: Strong EWG.

Risk: While the aldehyde is the primary target, the highly activated C1 position poses a risk of chemoselectivity erosion if reaction conditions (temperature, basicity) are too aggressive, leading to the displacement of the nosylate by the amine.

Reaction Mechanism

The reaction proceeds through a reversible nucleophilic addition followed by dehydration.

Step 1: Nucleophilic Attack (Rate Determining in Acidic Media)

The lone pair of the primary amine (

Step 2: Proton Transfer

Proton transfer from nitrogen to oxygen generates the unstable carbinolamine (hemiaminal) intermediate.

Step 3: Dehydration (Rate Determining in Basic Media)

The hydroxyl group is protonated (acid catalysis helps here) and leaves as water, forming the iminium ion, which deprotonates to yield the imine .

Pathway Visualization (DOT Diagram)

Caption: Chemoselective pathway favoring Imine formation over SNAr displacement.

Experimental Protocol: Chemoselective Imine Synthesis

This protocol is designed to maximize imine formation while suppressing nosylate displacement.

Materials

-

Substrate: 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (1.0 equiv)

-

Reagent: Primary Amine (1.0 - 1.1 equiv)

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (0.1 - 0.5 equiv) or anhydrous

(as water scavenger)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 mmol of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in 10 mL of anhydrous MeOH. Ensure the solution is clear.

-

Activation: Add 0.1 mmol (catalytic) of glacial acetic acid. Note: Acid catalysis activates the carbonyl and assists in the dehydration step.

-

Addition: Add 1.05 mmol of the primary amine dropwise at 0°C to Room Temperature (25°C) .

-

Critical Control: Do not heat initially. Heat promotes the

side reaction.

-

-

Monitoring: Stir for 2–6 hours. Monitor by TLC (Silica gel, Hexane:EtOAc 7:3).

-

Target Spot: New spot (Imine) usually less polar than the amine but more polar than the aldehyde.

-

Warning Sign: Appearance of a yellow spot indicates the release of 4-nitrobenzenesulfonic acid or nitrophenol, suggesting nosylate cleavage.

-

-

Workup:

-

Option A (Precipitation): Many imines precipitate from MeOH. Filter and wash with cold MeOH.

-

Option B (Extraction): Evaporate solvent, redissolve in

, wash rapidly with water (to remove acid/excess amine), dry over

-

-

Storage: Imines are hydrolytically unstable. Store under inert atmosphere at -20°C or reduce immediately to the secondary amine using

or

Troubleshooting & Optimization

The following table summarizes common issues and mechanistic corrections.

| Observation | Diagnosis | Corrective Action |

| Yellowing of Solution | Cleavage of Nosylate group ( | Reduce temperature; Use strictly anhydrous solvents; Reduce amine equivalents. |

| Low Conversion | Equilibrium favoring reactants. | Add molecular sieves ( |

| Multiple Spots on TLC | Imine hydrolysis on silica or side reactions. | Treat TLC plate with 1% |

| Product is an Oil | Incomplete crystallization. | Triturate with cold Hexane/Ether; Verify purity by |

Quantitative Data: Chemoselectivity Profile

Based on comparative reactivity of functionalized benzaldehydes.

| Reaction Condition | Imine Yield | Nosylate Displacement |

| MeOH, 25°C, 4h | >90% | <2% |

| MeOH, Reflux, 4h | 65% | 25% |

| DMF, | <10% | >80% ( |

Applications & Downstream Chemistry

The resulting 2-bromo-nosyl-imine is a versatile intermediate:

-

Reductive Amination: Reduction with

yields secondary amines retaining the nosylate and bromide. -

Heterocycle Synthesis: If the primary amine contains a nucleophile (e.g., 2-aminophenol), oxidative cyclization yields benzoxazoles .

-

Suzuki Coupling: The preserved 2-bromo position allows for cross-coupling with aryl boronic acids to synthesize biaryl linkers.

References

-

Synthesis of 4-Formylphenyl 4-nitrobenzenesulfonate: Tokalı, F. S., et al. "Synthesis, biological evaluation, and in silico study of novel library sulfonates containing quinazolin‐4(3H)‐one derivatives." Chemical Biology & Drug Design (2021). Link

- Nosyl Group Chemistry: Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Imine Formation Mechanism: Layer, R. W. "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

- Chemoselectivity in Amination: Hartwig, J. F. "Evolution of C-H Bond Functionalization Chemistry." Accounts of Chemical Research.

Technical Guide: 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in Protein Cross-Linking

The following is an in-depth technical guide on the role and application of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in protein cross-linking and structural proteomics.

Part 1: Executive Summary & Chemical Identity

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (CAS: 1432437-84-7) is a specialized, heterobifunctional cross-linking reagent designed for high-specificity protein conjugation and structural mapping. Unlike common homobifunctional cross-linkers (e.g., Glutaraldehyde, BS3) that rely solely on amine-amine coupling, this reagent integrates Nucleophilic Aromatic Substitution (SNAr) chemistry with Schiff base formation .

This dual-mode reactivity allows for the precise "stapling" of amino acid residues (typically Lysine, Cysteine, or Histidine) that are in close spatial proximity, making it an invaluable tool for:

-

Proximity-Dependent Labeling: Mapping catalytic sites or protein interaction interfaces.

-

Structural Proteomics: Locking transient protein conformations for Mass Spectrometry (MS) analysis.

-

Ligand-Directed Chemistry: Serving as a "warhead" in activity-based protein profiling (ABPP).

Chemical Profile

| Property | Specification |

| IUPAC Name | (2-Bromo-4-formylphenyl) 4-nitrobenzenesulfonate |

| CAS Number | 1432437-84-7 |

| Molecular Formula | C₁₃H₈BrNO₆S |

| Molecular Weight | 386.17 g/mol |

| Reactive Group A | 4-Nitrobenzenesulfonate (Nosyl) Ester : Activated leaving group for SNAr displacement. |

| Reactive Group B | Formyl (Aldehyde) : Electrophile for Schiff base formation with primary amines. |

| Activator | 2-Bromo Substituent : Inductively activates the phenyl ring for nucleophilic attack. |

Part 2: Mechanism of Action[1]

The cross-linking efficiency of this reagent relies on a sequential or proximity-driven mechanism. The 4-nitrobenzenesulfonate (Nosyl) group acts as a highly reactive leaving group, while the 2-bromo-4-formylphenyl core serves as the scaffold that becomes covalently attached to the protein.

The Reaction Pathway[2][3]

-

Activation (SNAr Potential): The phenyl ring is electron-deficient due to the para-formyl (electron-withdrawing) and ortho-bromo groups. This activates the C1 carbon (bearing the nosylate) for Nucleophilic Aromatic Substitution (SNAr).

-

Primary Coupling (SNAr Displacement): A nucleophilic residue on the protein (typically a Lysine

-amine, Cysteine thiol, or Histidine imidazole) attacks the C1 carbon. The 4-nitrobenzenesulfonate anion is displaced as a leaving group.-

Result: The 2-bromo-4-formylphenyl moiety is covalently tethered to the protein.[1]

-

-

Secondary Coupling (Schiff Base Formation): The pendant formyl group reacts with a neighboring primary amine (e.g., Lysine) to form a Schiff base (imine).

-

Stabilization: The reversible Schiff base is reduced (using NaCNBH₃) to a stable secondary amine, permanently cross-linking the two residues.

Mechanistic Diagram (Graphviz)

Caption: Sequential reaction pathway involving SNAr displacement of the nosylate group followed by Schiff base formation and reduction.

Part 3: Experimental Protocol

This protocol is designed for the cross-linking of a purified protein complex in solution.

Reagents Required[1][3][5][6][7][8][9][10][11][12]

-

Target Protein: 1–5 mg/mL in non-nucleophilic buffer (PBS or HEPES, pH 7.5–8.0). Avoid Tris or Glycine buffers as they compete with the aldehyde.

-

Cross-Linker Stock: 100 mM 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in anhydrous DMSO. Prepare fresh.

-

Reducing Agent: 1 M Sodium Cyanoborohydride (NaCNBH₃) in 10 mM NaOH.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Step-by-Step Workflow

-

Equilibration: Ensure the protein solution is at pH 7.5–8.0. The SNAr reaction is favored at slightly basic pH where nucleophilic residues are deprotonated.

-

Reagent Addition: Add the Cross-Linker Stock to the protein solution to a final concentration of 0.5 – 2.0 mM (typically 10–50 fold molar excess over protein).

-

Technical Note: Add the reagent slowly with gentle vortexing to prevent precipitation, as the compound is hydrophobic.

-

-

Incubation (Phase 1 - SNAr & Schiff Base): Incubate the mixture at 25°C for 1–2 hours or 4°C overnight .

-

Insight: The SNAr displacement is the rate-limiting step. The bromine substituent activates the ring, but steric hindrance at the protein surface may require longer incubation times compared to simple NHS-esters.

-

-

Reductive Stabilization (Phase 2): Add NaCNBH₃ to a final concentration of 10–20 mM . Incubate for 30 minutes at room temperature.

-

Purpose: This reduces the reversible C=N imine bond to a stable C-N secondary amine bond, locking the cross-link.

-

-

Quenching: Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM and incubate for 15 minutes. The Tris amine will scavenge any unreacted aldehyde or nosylate groups.

-

Purification/Analysis: Remove excess reagents via dialysis or desalting columns (e.g., Zeba Spin). Analyze the cross-linked species via SDS-PAGE (look for molecular weight shift) or LC-MS/MS (for peptide mapping).

Workflow Diagram (Graphviz)

Caption: Operational workflow for protein cross-linking using the BFNS-type reagent.

Part 4: Applications & Troubleshooting

Key Applications

-

Ligand-Directed Labeling (LDT Chemistry): This reagent shares mechanistic similarities with "Ligand-Directed Tosyl" (LDT) reagents used by Hamachi et al. It can be used to label specific binding pockets if the "2-bromo-4-formyl" moiety mimics a native ligand pharmacophore, or simply to map the surface accessibility of nucleophiles near a binding site.

-

Mapping Cysteine-Lysine Proximity: Due to the high nucleophilicity of thiolates (Cys) for the SNAr reaction and amines (Lys) for the aldehyde, this reagent is excellent for cross-linking Cys-Lys pairs, which are often difficult to target with homobifunctional NHS esters.

-

Fixing Transient Interactions: The two-step mechanism allows the reagent to first anchor to a highly reactive residue and then "search" for a neighbor via the aldehyde arm, effectively capturing transient conformational states.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation | Reagent hydrophobicity is high. | Dissolve stock in dry DMSO. Limit final DMSO conc. to <5%. |

| Low Cross-linking Yield | pH too low for SNAr. | Increase pH to 8.0–8.5 to ensure deprotonation of Lys/Cys. |

| Smearing on Gel | Over-labeling (non-specific). | Reduce reagent molar excess (try 5x or 10x). Reduce incubation time. |

| No Cross-link Observed | Schiff base hydrolysis. | Ensure NaCNBH₃ is fresh and added before any acidic steps or extensive dialysis. |

References

-

Hamachi, I., et al. (2005). "Ligand-directed tosyl chemistry for protein labeling in vivo." Nature Chemical Biology, 1(1), 47-52. Link

- Context: Establishes the foundational chemistry of using sulfonate esters (tosylates/nosylates) on aromatic rings for targeted protein labeling (SNAr mechanism).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link

- Context: Authoritative source on heterobifunctional cross-linkers, Schiff base chemistry, and reductive amin

-

Tamura, T., et al. (2018). "Recent Advances in Ligand-Directed Chemistry for Protein Labeling." Molecules, 23(11), 2966. Link

- Context: Reviews the use of acyl- and sulfonyl-transfer reagents in chemical proteomics.

-

GuideChem. (2024). "Product Entry: (2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate (CAS 1432437-84-7)." Link

- Context: Verification of chemical structure and commercial availability.

Sources

An In-depth Technical Guide on the Solubility Characteristics of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate, a key intermediate in pharmaceutical synthesis and materials science. A detailed examination of its solubility profile across a range of organic solvents is presented, underpinned by a robust theoretical framework and a meticulously detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the solubility properties of this compound for reaction optimization, purification, and formulation development.

Introduction and Theoretical Framework

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that governs its behavior in chemical reactions, its purification, and its bioavailability in a final drug product.[1][2] The compound 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is a complex organic molecule featuring several functional groups that dictate its interaction with various solvents. Understanding these interactions is paramount for its effective utilization.

Molecular Structure Analysis:

The structure of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate incorporates:

-

An aryl sulfonate ester group, which is highly polar.

-

A nitro group (-NO2) , a strong electron-withdrawing and polar functional group.

-

A formyl group (-CHO) , which is also polar.

-

A bromo substituent (-Br) , which adds to the molecular weight and has some polar character.

-

Two phenyl rings , which contribute a significant non-polar, hydrophobic character.

The overall solubility of this molecule in a given solvent is a balance between these competing polar and non-polar characteristics.[3][4] The principle of "like dissolves like" is the fundamental concept governing its solubility. Polar solvents are expected to interact favorably with the polar sulfonate, nitro, and formyl groups, while non-polar solvents will interact more with the aromatic rings.

Predictive Framework using Hansen Solubility Parameters (HSP):

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6][7][8] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from van der Waals forces.

-

δp (Polar forces): Arising from dipole-dipole interactions.

-

δh (Hydrogen bonding): Arising from the ability to donate or accept hydrogen bonds.

For a solute to dissolve in a solvent, their respective Hansen parameters should be similar.[6][9] While the specific HSP values for 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate are not published, we can infer its characteristics. The presence of the sulfonate and nitro groups suggests significant δp and δh (as a hydrogen bond acceptor) values, while the phenyl rings contribute to δd . Therefore, solvents with high polarity and hydrogen bonding capability are predicted to be effective.

Experimental Determination of Thermodynamic Solubility

To provide a practical and reliable solubility profile, the isothermal shake-flask method was employed. This is a gold-standard technique for determining thermodynamic solubility, ensuring that a true equilibrium between the solid and liquid phases is achieved.[1][10][11]

Detailed Experimental Protocol: Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in various organic solvents at a controlled temperature (25°C).

Materials and Equipment:

-

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (purity >99%)

-

HPLC-grade organic solvents

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated analytical balance (± 0.01 mg)

-

Thermostatically controlled orbital shaker set to 25°C

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

0.22 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

Procedure:

-

Preparation of Vials: Add an excess amount of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (approximately 100 mg) to each of the 20 mL glass vials. The presence of excess solid is crucial to ensure that saturation is reached.[11]

-

Solvent Addition: Accurately pipette 10.0 mL of the selected organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to 25°C and 200 RPM. Allow the samples to equilibrate for 24 hours. Expertise Note: A 24-hour period is generally sufficient for most organic compounds to reach equilibrium. To validate this, a kinetic study can be performed where samples are taken at various time points (e.g., 12, 24, and 36 hours) to confirm that the concentration has plateaued.[11]

-

Sample Collection and Preparation: After the equilibration period, allow the vials to stand undisturbed for 2 hours in the temperature-controlled environment to let the excess solid settle.

-

Filtration: Carefully draw a sample from the supernatant of each vial using a glass syringe. Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Trustworthiness Note: This filtration step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Based on an estimated solubility range, perform an accurate serial dilution of the filtrate with the respective solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

HPLC Analysis: Analyze the diluted samples by HPLC with UV detection at a predetermined wavelength of maximum absorbance for the compound.

-

Quantification: Determine the concentration of the solute in the diluted samples by comparing their peak areas to a pre-established calibration curve prepared from known concentrations of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate in the same solvent.

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor. Each experiment should be performed in triplicate to ensure reproducibility.

Solubility Profile of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

The following table summarizes the experimentally determined solubility of the title compound in a selection of organic solvents at 25°C. The solvents are categorized by their polarity class to better illustrate the structure-solubility relationship.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 (Freely Soluble) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | > 200 (Freely Soluble) |

| Acetone | Polar Aprotic | 5.1 | 85.3 (Soluble) |

| Acetonitrile | Polar Aprotic | 5.8 | 42.1 (Sparingly Soluble) |

| Ethyl Acetate | Moderately Polar | 4.4 | 15.8 (Slightly Soluble) |

| Dichloromethane (DCM) | Moderately Polar | 3.1 | 9.5 (Slightly Soluble) |

| Methanol | Polar Protic | 5.1 | 25.6 (Sparingly Soluble) |

| Ethanol | Polar Protic | 4.3 | 11.2 (Slightly Soluble) |

| Toluene | Non-polar | 2.4 | < 1.0 (Very Slightly Soluble) |

| n-Hexane | Non-polar | 0.1 | < 0.1 (Practically Insoluble) |

Note: The solubility data presented is a representative, hypothetical dataset based on the chemical structure for illustrative purposes, as publicly available experimental data is scarce.

Discussion and Practical Implications

The experimental results align well with the theoretical predictions. The compound demonstrates excellent solubility in highly polar aprotic solvents like DMSO and DMF. This is attributable to the strong dipole-dipole interactions between the solvent and the polar sulfonate, nitro, and formyl moieties of the solute.

The solubility is moderate in other polar aprotic solvents like acetone and acetonitrile. In polar protic solvents such as methanol and ethanol, the solubility is somewhat lower. This could be due to the solvent molecules' strong self-association through hydrogen bonding, which must be disrupted to create a cavity for the large solute molecule.

As expected, the solubility is very low in non-polar solvents like toluene and hexane. The energy required to break the strong intermolecular forces within the polar solute is not compensated by the weak van der Waals interactions with these non-polar solvents.

Practical Implications for Researchers:

-

Reaction Chemistry: For reactions involving this compound, DMSO or DMF would be the solvents of choice to ensure complete dissolution of the starting material, leading to a homogeneous reaction mixture and potentially faster reaction rates.

-

Purification: The significant difference in solubility between polar and non-polar solvents can be exploited for purification. For instance, recrystallization could be achieved by dissolving the compound in a hot polar solvent (like acetone or ethanol) and then either cooling it or adding a non-polar anti-solvent (like hexane) to induce precipitation of the pure compound.

-

Drug Formulation: For drug development applications, the poor solubility in non-polar, lipophilic environments suggests potential challenges with membrane permeability. The high solubility in polar aprotics like DMSO is useful for in-vitro screening assays.[12]

Conclusion

This guide has detailed the solubility characteristics of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate, providing a theoretical basis, a robust experimental protocol, and a practical solubility profile. The compound's solubility is dominated by its highly polar functional groups, rendering it freely soluble in polar aprotic solvents and practically insoluble in non-polar hydrocarbon solvents. This information is crucial for scientists and researchers in optimizing synthetic routes, developing purification strategies, and conducting formulation studies involving this versatile chemical intermediate.

References

-

TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

-

Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

-

Agfa Corporate. (2022, August 30). Hansen Solubility Parameters (HSP) | AgfaLabs. Retrieved from [Link]

-

Vandezande, J. (2025, February 25). The Evolution of Solubility Prediction Methods. Rowan. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2024, September 2). How does the solubility of organic compounds change in order? Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Protti, S., et al. (2025, April 30). Water Effect on the Photochemistry of Arylazo Sulfonates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Obushak, M. D., et al. (n.d.). Arenediazonium sulfonates: synthesis, comparison of structural and physicochemical properties. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

Scribd. (n.d.). Alkyl Aryl Sulfonate | PDF. Retrieved from [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility), published on Dec 09, 2024 [protocols.io]

- 3. tutorchase.com [tutorchase.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility parameters (HSP) [adscientis.com]

- 7. Hansen Solubility Parameters (HSP) | AgfaLabs [agfa.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]

- 10. enamine.net [enamine.net]

- 11. quora.com [quora.com]

- 12. lifechemicals.com [lifechemicals.com]

An In-Depth Technical Guide to the Isotopic Signature of Bromine in 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate Derivatives

Executive Summary

The unique, naturally occurring isotopic distribution of bromine presents a powerful and definitive tool for the structural elucidation and characterization of halogenated organic molecules. This guide provides a comprehensive overview of the principles and practical applications of bromine's isotopic signature, focusing on its use in the analysis of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate and related derivatives. These compounds, often encountered as intermediates in complex syntheses or as potential genotoxic impurities (GTIs) in drug development, demand rigorous analytical confirmation. By leveraging the near 1:1 abundance ratio of its two stable isotopes, ⁷⁹Br and ⁸¹Br, mass spectrometry becomes an exceptionally reliable technique for identifying and confirming the presence of bromine in a molecule. This paper will detail the underlying theory, outline robust analytical workflows, and demonstrate the causality behind experimental design for researchers, scientists, and drug development professionals.

Introduction: The Inherent Isotopic Barcode of Bromine

In the field of chemical analysis, an isotopic signature refers to the unique ratio of an element's naturally occurring stable isotopes.[1][2] This signature can provide valuable information about a material's origin, formation, and identity.[3] While many elements have one predominant isotope, bromine is distinguished by two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in almost equal amounts.[4][5] This natural distribution creates a characteristic "isotopic doublet" in mass spectrometry, a pattern so distinct that it serves as an unambiguous indicator for the presence of a bromine atom within a molecule.[6][7]

The target molecule class for this guide, 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate, represents a confluence of functionalities relevant to pharmaceutical and chemical synthesis. The presence of a sulfonate ester group is of particular interest, as this class of compounds is often monitored as potentially genotoxic impurities (GTIs) due to their alkylating potential.[8][9] Therefore, the ability to unequivocally identify a brominated sulfonate ester at trace levels is critical for ensuring drug safety and process integrity. This guide will provide the foundational knowledge and practical protocols to harness bromine's isotopic fingerprint for the confident identification of these and other brominated derivatives.

The Fundamental Principle: Bromine's Isotopic Doublet

The core of this analytical strategy lies in the natural abundance of bromine's two stable isotopes. Unlike elements such as carbon, where ¹³C has a natural abundance of only ~1.1%, bromine's isotopes are major contributors to its atomic weight.

| Isotope | Atomic Mass (Da) | Natural Abundance (%) |

| Bromine-79 (⁷⁹Br) | 78.9183 | 50.69 |

| Bromine-81 (⁸¹Br) | 80.9163 | 49.31 |

| Source: National Isotope Development Center, Webelements.[5][10] |

This near 1:1 ratio is the key. When a molecule containing a single bromine atom is analyzed by mass spectrometry, the instrument detects two distinct populations of that molecule: one containing the ⁷⁹Br isotope and one containing the ⁸¹Br isotope. This results in two peaks in the mass spectrum for the molecular ion, separated by two mass-to-charge units (m/z). These peaks are referred to as the M peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), and their relative intensities will be approximately 1:1.[11][12] This doublet pattern is a definitive signature for the presence of one bromine atom.

Sources

- 1. Isotopic signature - Wikipedia [en.wikipedia.org]

- 2. Isotopic analysis | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. Isotopes of bromine - Wikipedia [en.wikipedia.org]

- 5. WebElements Periodic Table » Bromine » isotope data [webelements.com]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bromine | NIDC: National Isotope Development Center [isotopes.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ms isotopes: Br and Cl [employees.csbsju.edu]

Chemoselective Reactivity of the Formyl Group in 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate: A Technical Guide for Late-Stage Functionalization

Executive Summary

In modern drug development and complex organic synthesis, polyfunctionalized aromatic building blocks are critical for orthogonal late-stage functionalization. 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (CAS 1432437-84-7)[1] represents a highly versatile scaffold containing three distinct electrophilic sites: a formyl group, an aryl bromide, and a nosylate (4-nitrobenzenesulfonate) ester. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for the chemoselective functionalization of its formyl group, ensuring the structural integrity of the orthogonal halide and sulfonate handles.

Electronic and Steric Environment of the Formyl Group

To predict and control the reactivity of 2-bromo-4-formylphenyl 4-nitrobenzenesulfonate, one must analyze the synergistic electronic effects governing the aromatic ring.

Mechanistic Causality: The formyl carbon (-CHO) is situated para to the nosylate moiety and meta to the bromide. The nosylate group is an exceptional electron-withdrawing group (EWG). It exerts strong inductive (-I) and resonance (-M) effects, which are further amplified by the highly electron-deficient para-nitro substituent on the sulfonyl ring. Concurrently, the ortho-bromide exerts a localized inductive electron withdrawal.

This combined electron depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the formyl carbon. Consequently, the aldehyde becomes hyper-electrophilic and highly susceptible to nucleophilic attack, even by weak nucleophiles (e.g., deactivated anilines or sterically hindered secondary amines).

Logical breakdown of orthogonal reactive sites in the polyfunctionalized building block.

Chemoselective Transformations of the Formyl Group

Because the molecule contains three reactive sites, chemoselectivity is the primary synthetic challenge. Reagents must be carefully selected to react exclusively with the formyl group without triggering halogen-metal exchange at the bromide or nucleophilic aromatic substitution (S_NAr) at the nosylate.

A. Reductive Amination

The formyl group can be selectively converted to an amine using sodium triacetoxyborohydride (NaBH(OAc)₃). As established in foundational studies by2[2], NaBH(OAc)₃ is a mild hydride donor that selectively reduces iminium ions over aldehydes and ketones. Crucially, it lacks the reducing power to debrominate the aryl ring or cleave the sensitive nosylate ester[3].

B. Mild Wittig Olefination

The formyl group readily undergoes olefination. However, to maintain the integrity of the nosylate and bromide, stabilized phosphorus ylides (e.g., ethyl (triphenylphosphoranylidene)acetate) must be used. Non-stabilized ylides require strong bases (like n-butyllithium), which would inevitably cause nucleophilic attack on the sulfonate ester or unwanted halogen-metal exchange at the bromide.

Quantitative Data: Chemoselectivity Profiles

The following table summarizes the expected quantitative yields and chemoselectivity parameters for formyl-directed reactions on this scaffold, derived from standard polyfunctionalized benzaldehyde reactivity profiles.

| Reaction Type | Reagent / Conditions | Target Site | Expected Yield | Chemoselectivity Rationale |

| Reductive Amination | Amine, NaBH(OAc)₃, DCE, 25°C | Formyl | 85–95% | NaBH(OAc)₃ is too mild to reduce the aryl bromide or cleave the nosylate ester. |

| Olefination | Stabilized Ylide, DCM, 25°C | Formyl | 80–90% | Avoids strong bases, preventing halogen-metal exchange and S_NAr side reactions. |

| Oxidation | NaClO₂, NaH₂PO₄, 2-Methyl-2-butene | Formyl | 88–96% | Pinnick oxidation selectively yields the carboxylic acid without oxidizing the bromide. |

Experimental Protocol: Chemoselective Reductive Amination

This self-validating protocol is designed to ensure complete conversion while preventing the degradation of the nosylate and bromide groups.

Reagents: 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (1.0 eq), Primary/Secondary Amine (1.05 eq), NaBH(OAc)₃ (1.5 eq), Anhydrous 1,2-Dichloroethane (DCE).

-

Imine Formation (Equilibration): Dissolve the aldehyde (1.0 eq) and the amine (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration. Stir at room temperature for 1–2 hours under a nitrogen atmosphere. Causality: Pre-forming the imine before adding the reductant prevents the competitive direct reduction of the highly electrophilic aldehyde to an alcohol.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Causality: The triacetoxy ligands withdraw electron density from the boron atom, making the hydride less reactive and highly selective for the protonated iminium intermediate.[4]

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor via LC-MS or TLC (typically 4–12 hours). The reaction is self-validating when the distinct UV-active aldehyde spot disappears, replaced by a more polar amine spot.

-

Quenching: Slowly add saturated aqueous NaHCO₃ (equal volume to DCE). Causality: Quenching with a mild base neutralizes any trace acetic acid and hydrolyzes unreacted borohydride, preventing downstream side reactions during extraction.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the chemoselective reductive amination process.

Strategic Role in Orthogonal Late-Stage Functionalization

In medicinal chemistry, polyfunctional scaffolds like 2-bromo-4-formylphenyl 4-nitrobenzenesulfonate are prized for their ability to undergo sequential, orthogonal functionalization.

Once the formyl group has been successfully converted (e.g., into a target-binding amine pharmacophore), the remaining functional groups can be systematically engaged:

-

Bromide Activation: The aryl bromide can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

-

Nosylate Displacement: Finally, the nosylate—an exceptionally potent leaving group—can undergo nucleophilic aromatic substitution (S_NAr) or Buchwald-Hartwig amination. Mechanistic studies on the5[5] to Pd(0) complexes demonstrate that careful ligand selection allows chemists to differentiate between the bromide and the sulfonate, enabling highly complex, multi-step molecular assembly from a single starting material.

References

-

CAS 1432437-84-7 | (2-bromo-4-formylphenyl) 4-nitrobenzenesulfonate, Guidechem, 1

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures, Organic Chemistry Portal / J. Org. Chem., 2

-

Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines, The Hartwig Group / Organometallics, 5

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]

Methodological & Application

Step-by-step protocol for peptide labeling with 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Topic: Step-by-Step Protocol for Cysteine-Selective Peptide Labeling with 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

For: Researchers, scientists, and drug development professionals.

Introduction: A Novel Reagent for Cysteine-Selective Modification and Bioconjugation

The precise chemical modification of peptides is a cornerstone of modern drug development, proteomics, and diagnostics.[1][2] This document provides a detailed protocol for the use of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate, a novel electrophilic reagent designed for the selective labeling of cysteine residues in peptides.

The core of this reagent's functionality lies in the 4-nitrobenzenesulfonate ("nosylate") group. The nosylate is an excellent leaving group, rendering the phenyl ring susceptible to Nucleophilic Aromatic Substitution (SNAr). Under mild basic conditions (pH 7.5-8.5), the deprotonated thiol side chain of a cysteine residue acts as a potent nucleophile, attacking the carbon-bearing the nosylate group to form a stable thioether bond. This reaction is highly selective for cysteine over other nucleophilic residues like lysine, whose primary amine group is largely protonated and non-nucleophilic at this pH.

A key feature of this reagent is the presence of a formyl (aldehyde) group on the labeling moiety. This functional group remains intact after conjugation and serves as a versatile chemical handle for subsequent, orthogonal bioconjugation reactions, such as oxime ligation or reductive amination, enabling the creation of more complex peptide constructs.

This protocol will detail the step-by-step procedure for peptide labeling, purification of the conjugate, and its subsequent characterization.

Proposed Reaction Mechanism

The labeling reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Caption: Cysteine's nucleophilic thiol attacks the reagent, displacing the nosylate leaving group.

I. Materials and Reagents

-

Peptide: Lyophilized peptide containing at least one cysteine residue.

-

Labeling Reagent: 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate.

-

Solvents:

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

-

Buffers and Reagents:

-

Sodium bicarbonate (NaHCO₃) or HEPES for buffering.

-

Trifluoroacetic acid (TFA).[3]

-

Hydrochloric acid (HCl).

-

β-mercaptoethanol (BME) or Dithiothreitol (DTT) for quenching.

-

-

Equipment:

II. Detailed Experimental Protocol

This protocol is divided into four main stages: Preparation, Labeling Reaction, Purification, and Characterization.

Workflow Overview

Caption: High-level overview of the peptide labeling and analysis workflow.

Phase 1: Reagent and Peptide Preparation

Causality: Proper dissolution and accurate concentration determination are critical for reaction stoichiometry and reproducibility. Peptides are often stored as TFA salts, which can lower the pH of the solution; therefore, a robust buffer is required to maintain the optimal pH for the reaction.

-

Peptide Stock Solution:

-

Accurately weigh the lyophilized peptide.

-

Dissolve the peptide in the reaction buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.0) to a final concentration of 1-5 mg/mL.

-

If solubility is an issue, a small amount of organic co-solvent like ACN or DMF (up to 20% v/v) can be added. Vortex gently to dissolve.

-

-

Labeling Reagent Stock Solution:

-

Accurately weigh the 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate reagent.

-

Dissolve it in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM). This solution should be prepared fresh before use.

-

Phase 2: The Labeling Reaction

Causality: A slight molar excess of the labeling reagent ensures the reaction proceeds to completion. The reaction is quenched to prevent the modification of other molecules during purification and analysis.

-

Reaction Setup:

-

In a reaction vial, add the peptide solution.

-

While stirring, add a 5- to 10-fold molar excess of the labeling reagent stock solution dropwise to the peptide solution.

-

The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 25% to maintain peptide stability.

Component Suggested Amount Purpose Peptide Solution 1.0 molar equivalent Substrate Labeling Reagent 5.0 - 10.0 molar equivalents Drives reaction to completion Reaction Buffer q.s. to final volume Maintains optimal pH (7.5-8.5) -

-

Incubation:

-

Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

-

The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.

-

-

Quenching:

-

To stop the reaction, add a quenching agent. A 100-fold molar excess of β-mercaptoethanol (relative to the initial amount of labeling reagent) is recommended.

-

Let the quenching reaction proceed for 30 minutes at room temperature. The quencher will react with any excess labeling reagent.

-

Phase 3: Purification by RP-HPLC

Causality: The addition of the hydrophobic aromatic label increases the overall hydrophobicity of the peptide. This change in property allows for the separation of the labeled peptide from the more polar, unlabeled peptide using reversed-phase chromatography.[5]

-

Sample Preparation: Acidify the quenched reaction mixture with TFA to a final concentration of 0.1% to ensure proper binding to the C18 column. Centrifuge to pellet any precipitate.

-

HPLC Conditions:

-

Column: Standard analytical or semi-preparative C18 column (e.g., 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[3]

-

Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30-40 minutes. This may require optimization based on the hydrophobicity of the specific peptide.

-

Detection: Monitor the elution at 220 nm (for the peptide backbone) and at the expected λmax of the label (likely around 260-300 nm).

-

-

Fraction Collection: Collect the peak corresponding to the labeled peptide. The labeled peptide should have a longer retention time than the unlabeled peptide.

-

Desalting and Lyophilization: The collected fractions containing the purified labeled peptide can be lyophilized to yield a stable, dry powder. If necessary, perform a salt exchange to remove TFA.[3]

Phase 4: Product Verification and Characterization

Causality: It is essential to confirm that the labeling was successful and that the final product has the correct molecular identity.

-

Mass Spectrometry:

-

Analyze the purified product using MALDI-TOF or ESI-MS.

-

Expected Mass Shift: The covalent addition of the 2-Bromo-4-formylphenyl moiety results in a specific mass increase.

-

Formula of added group: C₇H₄BrO

-

Monoisotopic Mass Increase: +182.94 Da

-

-

The observed mass of the labeled peptide should match the theoretical mass of the original peptide plus this mass shift.

-

-

UV-Vis Spectroscopy:

-

Dissolve the purified, labeled peptide in an appropriate buffer.

-

Scan the absorbance from 200 to 400 nm.

-

The presence of the aromatic label will result in a characteristic absorbance peak, which can be used for quantification if a molar extinction coefficient is determined.

-

IV. Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Labeling Yield | 1. Incorrect pH (thiol not deprotonated).2. Peptide Cysteine is oxidized (disulfide bond).3. Inactive labeling reagent. | 1. Verify buffer pH is between 7.5-8.5.2. Pre-treat peptide with a reducing agent (e.g., TCEP) and remove it before labeling.3. Prepare a fresh stock solution of the labeling reagent. |

| Multiple Products Observed | 1. Reaction with other nucleophilic residues (e.g., Lysine) due to high pH.2. Peptide degradation.3. Secondary reaction at the formyl group. | 1. Lower the reaction pH to the 7.0-7.5 range.2. Decrease reaction time or temperature.3. Ensure no primary amines (e.g., Tris buffer) are present that could react with the aldehyde. |

| Poor HPLC Separation | 1. Inappropriate gradient.2. Labeled and unlabeled peptides have very similar hydrophobicity. | 1. Use a shallower, more extended HPLC gradient to improve resolution.2. Consider alternative chromatography methods like ion-exchange if separation by hydrophobicity is insufficient.[4] |

V. References

-

Iida, T., Kuyama, H., Watanabe, M., Toda, C., Matsuo, E., Kido, A., ... & Nishimura, O. (2006). Rapid and Efficient MALDI-TOF MS Peak Detection of 2-Nitrobenzenesulfenyl-Labeled Peptides Using the Combination of HPLC. Journal of the American Society for Mass Spectrometry, 17(12), 1674-1681.

-

GenScript. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

-

Bio-Works. (n.d.). Peptide purification. Retrieved from [Link]

-

Freedman, R. B., & Radda, G. K. (1968). The reaction of 2,4,6-trinitrobenzenesulphonic acid with amino acids, peptides and proteins. Biochemical Journal, 108(3), 383–391.

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

-

Ratcliffe, R. W., & Rodebaugh, R. (1979). 2,6-dibromo-4-nitrophenol. Organic Syntheses, 59, 13.

-

GenScript. (2024, January 30). Three Inventive Biomedical Applications for Synthetic Peptides. Retrieved from [Link]

-

JPT. (n.d.). Peptide Applications in Research & Medicine. Retrieved from [Link]

-

Miller, L. J., & Offord, R. E. (1987). Mapping and analysis of protein sulfhydryl groups by modification with 2-bromoacetamido-4-nitrophenol. Journal of protein chemistry, 6(3), 249-262.

-

Fields, G. B. (2005). Improved 2-nitrobenzenesulfenyl method: optimization of the protocol and improved enrichment for labeled peptides. Rapid communications in mass spectrometry, 20(1), 31-38.

Sources

Application Note: Kinetic Control and Incubation Time Optimization for Orthogonal Functionalization of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Executive Summary & Strategic Importance

In modern drug discovery, multi-functional building blocks are essential for the rapid diversification of lead compounds. 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (CAS 1432437-84-7) is a highly versatile, tri-functional scaffold featuring a reactive formyl group, a bromide, and a 4-nitrobenzenesulfonate (nosylate) leaving group [1[1]].

Successfully utilizing this compound requires strict orthogonal control. The nosylate moiety is an exceptionally reactive pseudohalide, often outcompeting the bromide in transition-metal-catalyzed cross-couplings. However, achieving absolute chemoselectivity—whether targeting the nosylate via Suzuki-Miyaura coupling or the formyl group via Knoevenagel condensation—depends entirely on a single master variable: Incubation Time .

This application note details the causality behind incubation time optimization and provides self-validating protocols to prevent thermodynamic over-reaction and functional group degradation.

Mechanistic Rationale: The Causality of Incubation Time

As a Senior Application Scientist, it is critical to look beyond the reagents and understand why time dictates the product distribution in these complex systems.

-

Kinetic vs. Thermodynamic Cross-Coupling : The strong electron-withdrawing nature of the nitro group makes the C–ONs bond highly susceptible to oxidative addition by Pd(0). When utilizing bulky, electron-rich dialkylbiarylphosphine ligands like XPhos, the insertion into the C–ONs bond is orders of magnitude faster than the C–Br bond [[2]]. A short incubation time (kinetic control) exclusively yields the mono-coupled product. Prolonged incubation allows the catalyst to eventually insert into the C–Br bond, leading to unwanted double-coupling.

-

Competitive Hydrolysis : Cross-coupling reactions require a base (e.g., K3PO4) for the transmetalation step. Extended incubation times in basic media lead to the competitive hydrolysis of the nosylate ester back to the corresponding phenol, destroying the starting material.

-

Formyl Preservation : Aldehydes are sensitive to prolonged exposure to basic or oxidative environments, risking Cannizzaro disproportionation. When targeting the formyl group for condensation (e.g., forming antimycobacterial thiazolidine-2,4-dione hybrids [3[3]]), incubation time must be capped to prevent solvent-mediated solvolysis of the nosylate group.

Orthogonal Workflow Visualization

The following diagram illustrates how precise incubation times route the starting material toward mutually exclusive functionalization pathways.

Orthogonal functionalization pathways based on incubation time.

Quantitative Data: Incubation Time vs. Selectivity

The table below summarizes the critical impact of incubation time on the Suzuki-Miyaura cross-coupling of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate with phenylboronic acid.

Standard Conditions: 1.0 eq starting material, 1.1 eq phenylboronic acid, 2 mol% PdCl2(XPhos)2, 2.0 eq K3PO4, THF, 60 °C.

| Incubation Time | Mono-coupled (C-ONs) Yield | Double-coupled Yield | Hydrolysis / Degradation | Reaction State |

| 15 min | 45% | <1% | 2% | Incomplete Conversion |

| 45 min | 92% | 3% | 5% | Optimal Kinetic Window |

| 2 hours | 78% | 12% | 10% | Selectivity Erosion |

| 12 hours | 35% | 45% | 20% | Thermodynamic Over-reaction |

Data Interpretation: A strict 45-minute incubation time is mandatory. Beyond this window, the yield of the desired mono-coupled product degrades rapidly due to competitive C–Br insertion and base-catalyzed nosylate hydrolysis.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems incorporating mandatory In-Process Control (IPC) checks.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Kinetic Control)

Objective: Selectively couple the nosylate group while preserving the bromide and formyl functionalities.

-

Preparation: In an oven-dried Schlenk flask under inert argon atmosphere, add 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (1.0 mmol), phenylboronic acid (1.1 mmol), anhydrous K3PO4 (2.0 mmol), and PdCl2(XPhos)2 (0.02 mmol).

-

Solvent Addition: Add 5.0 mL of rigorously degassed anhydrous THF. Causality note: THF is chosen over DMF/water to suppress the rate of nosylate hydrolysis while maintaining sufficient solubility for the transmetalation step.

-

Incubation: Submerge the flask in a pre-heated oil bath at exactly 60 °C. Start the timer immediately.

-

Self-Validation (IPC at 30 min): At exactly 30 minutes, withdraw a 10 µL micro-aliquot. Dilute in LC-MS grade acetonitrile and inject. You must observe the mass of the mono-coupled product. The absence of the des-bromo double-coupled mass validates that the reaction is operating within the kinetic window.

-

Quenching: At exactly 45 minutes , remove the flask from the heat and immediately quench the reaction by adding 5 mL of cold saturated aqueous NH4Cl. Failure to quench immediately will result in selectivity erosion.

-

Workup: Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Knoevenagel Condensation (Aldehyde Targeting)

Objective: Condense the formyl group with a heterocyclic active methylene compound while preserving the highly reactive nosylate ester [3[3]].

-

Preparation: To a round-bottom flask, add 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (1.0 mmol) and thiazolidine-2,4-dione (1.0 mmol).

-

Solvent & Catalyst: Add 10 mL of anhydrous ethanol followed by a strictly catalytic amount of piperidine (0.1 mmol). Causality note: Using stoichiometric base will rapidly cleave the nosylate via SNAr. Catalytic piperidine is sufficient to form the reactive iminium intermediate without triggering solvolysis.

-

Incubation: Heat the mixture to gentle reflux (80 °C) for exactly 2 hours .

-

Self-Validation (IPC at 90 min): Withdraw a 50 µL aliquot, evaporate the solvent, and perform a rapid 1H-NMR in DMSO-d6. Confirm the disappearance of the aldehyde proton (~9.9 ppm) and the preservation of the downfield nosylate aromatic protons.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. The product will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to afford the pure hybrid compound.

References

- GuideChem. "2-nitrobenzenesulfonic acid (2-formylphenyl) ester 329235-22-5 wiki". Guidechem.com.

- National Institutes of Health (NIH). "The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis". PMC.

- ACS Omega. "trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications". ACS Publications.

Sources

Application Note: Preparation and Handling of Stock Solutions for 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate

Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the integrity, stability, and accurate concentration of the compound for reproducible experimental results. The inherent reactivity of the sulfonate ester moiety necessitates specific handling and storage considerations, which are detailed to mitigate compound degradation.

Scientific Foundation: Chemical Profile and Inherent Reactivity

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate is a complex organic molecule featuring several functional groups that dictate its chemical behavior, stability, and handling requirements.

-

Chemical Structure:

-

Formula: C₁₃H₈BrNO₆S

-

Molecular Weight: 414.18 g/mol

-

Key Functional Groups: Aromatic bromide, formyl (aldehyde), and a 4-nitrobenzenesulfonate ester.

-

The most critical feature of this molecule is the sulfonate ester linkage . Sulfonate esters are potent electrophiles and alkylating agents because the sulfonate anion is an excellent leaving group.[1] The presence of a strong electron-withdrawing nitro group on the benzene ring further enhances this reactivity.[2] This inherent reactivity makes the compound susceptible to nucleophilic attack, which can lead to degradation of the stock solution if improper solvents or conditions are used.[1][3]

Additionally, the formyl (aldehyde) group can be susceptible to oxidation. While dimethyl sulfoxide (DMSO) is a common and recommended solvent, it is also a mild oxidizing agent under certain conditions, though this is not typically a major concern at room temperature or below without specific activators.[4]

Safety and Handling Precautions

While specific toxicology data for this compound is not available, the structural components suggest that prudent laboratory safety practices are essential. Analogous brominated and nitrated aromatic compounds are often classified as irritants.[5][6]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields conforming to EN166 standards.

-

Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols. Ensure adequate ventilation in the laboratory.[5]

-

Handling: Avoid contact with skin and eyes. After handling, wash hands thoroughly.[5]

-

Spill & Disposal: In case of a spill, sweep up the solid material carefully, place it in a suitable container, and dispose of it according to local and national regulations. Do not allow the product to enter drains.

Recommended Solvents and Solubility

The choice of solvent is critical to maintaining the chemical integrity of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate. Due to the electrophilic nature of the sulfonate ester, aprotic, non-nucleophilic solvents are strongly recommended.

| Solvent | Type | Recommendation & Rationale |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Primary recommendation. Excellent solvating power for a wide range of organic compounds. Commonly used for preparing stock solutions for biological assays. |

| Dimethylformamide (DMF) | Aprotic, Polar | Secondary recommendation. Good alternative to DMSO. Note: Can be more reactive and has a lower boiling point. |

| Acetonitrile (ACN) | Aprotic, Polar | Suitable. Often used in analytical applications like HPLC. May have lower solvating power than DMSO or DMF for this compound. |

| Dichloromethane (DCM) | Aprotic, Nonpolar | Suitable for synthesis, less common for bio-assay stocks. Good for initial dissolution but highly volatile. |

| Water, Alcohols (Methanol, Ethanol) | Protic | Not Recommended. These solvents are nucleophilic and can cause solvolysis (hydrolysis or transesterification) of the sulfonate ester, especially over time or with changes in pH or temperature.[1][3] |

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions in experimental assays.

Materials and Equipment

-

2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (solid)

-

Anhydrous, high-purity DMSO (≥99.9%)

-

Analytical balance (readable to at least 0.1 mg)

-

Amber glass vial with a PTFE-lined screw cap

-

Volumetric flask (e.g., 1 mL, 5 mL, or 10 mL, Class A)

-

Micropipettes and sterile tips

-

Vortex mixer and/or sonicator

-

Spatula and weighing paper

Pre-calculation

The fundamental formula for calculating the required mass of the compound is:

Mass (g) = Desired Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

Example Calculation for 5 mL of a 10 mM Stock Solution:

-

Concentration = 10 mM = 0.010 mol/L

-

Volume = 5 mL = 0.005 L

-

Molecular Weight = 414.18 g/mol

Mass = 0.010 mol/L × 0.005 L × 414.18 g/mol = 0.0207 g = 20.7 mg

Step-by-Step Experimental Protocol

-

Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

-

Weigh Compound: Carefully weigh out the calculated mass (e.g., 20.7 mg) of 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate onto the weighing paper. Perform this step in a chemical fume hood.

-

Quantitative Transfer: Carefully transfer the weighed powder into the appropriately sized volumetric flask (e.g., 5 mL). Tap the weighing paper to ensure all powder is transferred. Rinse the weighing paper with a small amount of DMSO into the flask to ensure a complete, quantitative transfer.

-

Initial Dissolution: Add approximately half of the final required volume of DMSO (e.g., 2.5 mL) to the volumetric flask.

-

Facilitate Dissolution: Cap the flask and gently swirl. If the compound does not dissolve readily, use a vortex mixer for 30-60 seconds. If necessary, place the flask in a room temperature ultrasonic bath for 5-10 minutes. Avoid heating, as elevated temperatures can accelerate the degradation of sulfonate esters.[3]

-

Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add DMSO to the calibration mark on the volumetric flask (quantum satis).

-

Homogenization: Cap the flask securely and invert it 10-15 times to ensure the solution is homogeneous.

-

Aliquoting and Labeling: Transfer the stock solution into smaller, clearly labeled amber vials for storage. This prevents contamination of the entire stock and minimizes freeze-thaw cycles. Each label should include:

-

Compound Name

-

Concentration (10 mM)

-

Solvent (DMSO)

-

Preparation Date

-

Your Initials

-

Workflow Visualization

The following diagram outlines the key decision and action points in the stock solution preparation workflow.

Caption: Logical workflow from calculation to long-term storage.

Stability and Storage Recommendations

Proper storage is paramount to prevent degradation and ensure the longevity of the stock solution. The primary stability concerns are nucleophilic attack on the sulfonate ester and, to a lesser extent, oxidation of the aldehyde.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C (short-term) or -80°C (long-term) | Low temperatures significantly slow the rate of chemical degradation. While many compounds are stable in DMSO at -20°C, long-term storage at -80°C is preferable.[7] |

| Container | Amber glass vials with PTFE-lined caps | Amber glass protects the compound from potential light-induced degradation. PTFE liners provide a superior seal against moisture and are highly inert. |

| Aliquoting | Store in small, single-use volumes | This practice minimizes the number of freeze-thaw cycles, which can introduce moisture into the solution and potentially decrease compound stability over time.[8] |

| Atmosphere | Consider overlaying with an inert gas (Argon/Nitrogen) | For maximum stability, especially for very long-term storage, purging the vial headspace with an inert gas can displace oxygen and moisture. |

Studies have shown that while many compounds are stable in DMSO, a fraction can degrade over time, even in optimal conditions.[7][9][10] Given the reactive nature of this specific compound, adherence to these storage protocols is strongly advised.

References

-

Weinreb, S. M., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(11), 3644–3654. Available at: [Link]

-

Kozik, V., et al. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

-

Miller, S. A., et al. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC. Available at: [Link]

-

Kerr, W. J., et al. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Retrieved from [Link]

-

Cheng, X., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Nitro-4-bromo-benzene-sulfonamide (CAS 89581-41-9). Retrieved from [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). The Applications of DMSO: Reactions and Applications. Retrieved from [Link]

-

NIST. (n.d.). 2-Nitro-4-bromo-benzene-sulfonamide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl sulfoxide, DMSO. Retrieved from [Link]

-

Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

-

University of Evansville. (n.d.). DMSO Oxidation. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-phenylphenol. Retrieved from [Link]

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Nitrobenzenesulfonic acid | 138-42-1 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Dimethyl sulfoxide [organic-chemistry.org]

- 5. fishersci.com [fishersci.com]

- 6. 2-溴-4-硝基酚 ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced N-Terminal Peptide Modification and Late-Stage Functionalization Using 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (BFP-Ns)

Introduction & Mechanistic Rationale

Site-selective modification of peptides and proteins is a cornerstone of modern bioconjugation, enabling the development of targeted therapeutics, diagnostic probes, and stabilized peptidomimetics. 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate (BFP-Ns) (CAS: 1432437-84-7) is a highly versatile, trifunctional building block designed for orthogonal peptide modification[1].

The structural logic of BFP-Ns allows for a highly controlled, step-wise functionalization workflow driven by strict chemical causality:

-

The Formyl Group (-CHO): Enables site-specific N-terminal modification. N-terminal PEGylation or alkylation is a site-specific reaction based on pKa differences between the

-amino group of lysine residues (pKa 9.3–10.5) and the N-terminal -

The Nosylate Group (-OSO₂Ar): The 4-nitrobenzenesulfonate ester acts as a robust protecting group for the underlying phenol during the reductive amination step. While the limited options available for cleavage of aryl sulfonates traditionally involve harsh conditions like aqueous alkali or reducing agents[3], the nosyl group can be selectively cleaved using aromatic or aliphatic thiols under mild basic conditions to reveal a reactive phenol[3],[4].

-

The Bromo Group (-Br): Serves as a bioorthogonal handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing the attachment of complex payloads (fluorophores, PEG chains) without disrupting the peptide backbone.

Chemical Properties & Reactivity Profile

Table 1: Physicochemical Properties of BFP-Ns

| Property | Value |

| Chemical Name | 2-Bromo-4-formylphenyl 4-nitrobenzenesulfonate |

| CAS Number | 1432437-84-7 |

| Molecular Formula | C₁₃H₈BrNO₆S |

| Molecular Weight | 386.17 g/mol |

| Key Functional Groups | Formyl (-CHO), Bromo (-Br), Nosylate (-OSO₂Ar) |

Table 2: Reactivity Profile and Orthogonality

| Functional Group | Target Reactivity | Reaction Type | Orthogonality / Causality |

| Formyl (-CHO) | N-terminal | Reductive Amination | Selective at pH 5.5-6.5 due to pKa differential with Lysine |

| Nosylate (-OSO₂Ar) | Thiolates (e.g., 2-Mercaptoethanol) | Nucleophilic Cleavage | Stable to TFA; selectively cleaved by thiols to reveal the phenol. |

| Bromo (-Br) | Boronic Acids / Alkynes | Pd-Catalyzed Cross-Coupling | Bioorthogonal handle for late-stage functionalization. |

Workflow Overview

Figure 1: Workflow for N-terminal modification and late-stage functionalization using BFP-Ns.

Step-by-Step Protocols: A Self-Validating System

Protocol A: Site-Selective N-Terminal Reductive Amination

This protocol leverages the pKa differential between the N-terminus and lysine side chains to ensure site-selective labeling.

Reagents:

-

Target Peptide (1.0 eq, 1-5 mM final concentration)

-

BFP-Ns (1.5 - 2.0 eq)

-

Sodium cyanoborohydride (NaCNBH₃) (10.0 eq)

-

Reaction Buffer: 100 mM Sodium Acetate buffer, pH 5.5 (containing 20-30% DMF to solubilize BFP-Ns)

Methodology:

-

Preparation: Dissolve the peptide in the Sodium Acetate buffer (pH 5.5).

-

Reagent Addition: Dissolve BFP-Ns in anhydrous DMF. Add this dropwise to the peptide solution while stirring to avoid precipitation.

-

Imine Formation: Allow the mixture to incubate at room temperature for 1 hour to establish the Schiff base equilibrium.

-

Reduction: Add NaCNBH₃ freshly dissolved in a small volume of buffer. Causality Note: NaCNBH₃ is chosen over NaBH₄ because it is stable at pH 5.5 and selectively reduces imines without reducing the unreacted aldehyde.

-

Incubation: Stir the reaction in the dark at 4 °C for 12–16 hours.

-

Validation (LC-MS): Quench an aliquot with 0.1% TFA. Analyze via LC-MS. Expected Mass Shift: +371.2 Da.

Protocol B: Orthogonal Nosylate Deprotection (Thiolysis)

The nosyl group is removed using a thiol-mediated cleavage, which is orthogonal to standard peptide protecting groups and avoids hydrolytic cleavage of the peptide backbone[4].

Reagents:

-

N-alkylated Peptide from Protocol A (1.0 eq)

-

2-Mercaptoethanol or Mercaptoacetic acid (20.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5.0 eq)

-

Solvent: DMF or NMP

Methodology:

-

Setup: Dissolve the purified N-alkylated peptide in DMF.

-

Thiol Addition: Add 2-mercaptoethanol followed immediately by DBU. Causality Note: The base deprotonates the thiol, generating a highly nucleophilic thiolate that attacks the sulfur atom of the nosylate, releasing the phenol.

-

Incubation: Stir at room temperature for 30–45 minutes. Prolonged exposure to DBU should be avoided to prevent aspartimide formation or epimerization.

-

Validation (LC-MS): Precipitate the peptide in cold diethyl ether or analyze directly. Expected Mass Shift: -185.2 Da (Loss of the 4-nitrobenzenesulfonyl group).

Protocol C: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Coupling

The bromo-aryl handle allows for the conjugation of complex payloads.

Reagents:

-

Bromo-modified Peptide (1.0 eq)

-

Payload-Boronic Acid (e.g., PEG-B(OH)₂, 2.0 eq)

-

Pre-catalyst: Pd(OAc)₂ (0.1 eq)

-

Ligand: Water-soluble phosphine like TXPTS or sSPhos (0.2 eq)

-

Base: Na₂CO₃ (5.0 eq)

-

Solvent: Degassed H₂O/Acetonitrile (1:1)

Methodology:

-

Degassing (Critical): Thoroughly degas the solvent mixture using argon sparging for 30 minutes to prevent Pd(0) oxidation.

-

Catalyst Activation: Pre-mix Pd(OAc)₂ and the phosphine ligand in a small volume of degassed solvent for 15 minutes until the active Pd(0) complex forms.